molecular formula C13H28O B1605967 2-Methyl-1-dodecanol CAS No. 22663-61-2

2-Methyl-1-dodecanol

Cat. No.: B1605967
CAS No.: 22663-61-2
M. Wt: 200.36 g/mol
InChI Key: SCHAAFQMJJWGJM-UHFFFAOYSA-N
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Description

2-Methyl-1-dodecanol is an organic compound with the molecular formula C₁₃H₂₈O. It is a fatty alcohol, characterized by a long carbon chain with a hydroxyl group attached to the second carbon atom. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-dodecanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-1-dodecanal using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2-methyl-1-dodecanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the aldehyde group into a hydroxyl group, resulting in the formation of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 2-methyl-1-dodecanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Although this compound is already a reduced form, it can be further reduced to form 2-methyl-1-dodecane using strong reducing agents.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can produce 2-methyl-1-dodecyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 2-Methyl-1-dodecanoic acid.

    Reduction: 2-Methyl-1-dodecane.

    Substitution: 2-Methyl-1-dodecyl chloride.

Scientific Research Applications

2-Methyl-1-dodecanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of surfactants and emulsifiers.

    Biology: It serves as a model compound for studying the behavior of fatty alcohols in biological systems.

    Medicine: Research has explored its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: It is utilized in the production of lubricants, plasticizers, and cosmetics.

Mechanism of Action

The mechanism of action of 2-Methyl-1-dodecanol involves its interaction with cell membranes due to its amphiphilic properties. The hydroxyl group interacts with the hydrophilic regions of the membrane, while the long carbon chain interacts with the hydrophobic regions. This interaction can alter membrane fluidity and permeability, affecting various cellular processes.

Comparison with Similar Compounds

    1-Dodecanol: Similar in structure but lacks the methyl group on the second carbon.

    2-Methyl-1-tetradecanol: Similar structure but with a longer carbon chain.

    2-Methyl-1-hexadecanol: Similar structure but with an even longer carbon chain.

Uniqueness: 2-Methyl-1-dodecanol is unique due to its specific carbon chain length and the presence of a methyl group on the second carbon. This structural feature imparts distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-methyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHAAFQMJJWGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873307
Record name 2-Methyldodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22663-61-2, 57289-26-6
Record name 2-Methyl-1-dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22663-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyldodecyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-dodecanol (S)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyldodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLDODECYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V0N57LV6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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